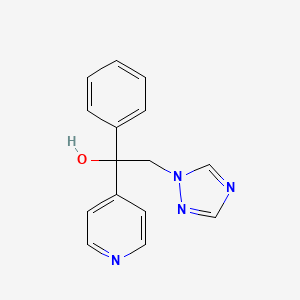![molecular formula C16H14ClN3O4S B11474531 2-[(2-chloro-5-nitrobenzyl)sulfanyl]-4,7-dimethoxy-1H-benzimidazole](/img/structure/B11474531.png)
2-[(2-chloro-5-nitrobenzyl)sulfanyl]-4,7-dimethoxy-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-CHLORO-5-NITROPHENYL)METHYL]SULFANYL}-4,7-DIMETHOXY-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a chloronitrophenylmethylsulfanyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-5-NITROPHENYL)METHYL]SULFANYL}-4,7-DIMETHOXY-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common approach starts with the preparation of the chloronitrophenylmethylsulfanyl intermediate, which is then coupled with a benzodiazole derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-5-NITROPHENYL)METHYL]SULFANYL}-4,7-DIMETHOXY-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the benzodiazole core.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzodiazole compounds.
Scientific Research Applications
2-{[(2-CHLORO-5-NITROPHENYL)METHYL]SULFANYL}-4,7-DIMETHOXY-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-5-NITROPHENYL)METHYL]SULFANYL}-4,7-DIMETHOXY-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzodiazole core can interact with various enzymes or receptors. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzaldehyde
- 2-Chloro-5-nitrophenylmethanol
- 2-Chloro-5-nitrobenzoic acid
Uniqueness
What sets 2-{[(2-CHLORO-5-NITROPHENYL)METHYL]SULFANYL}-4,7-DIMETHOXY-1H-1,3-BENZODIAZOLE apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H14ClN3O4S |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylsulfanyl]-4,7-dimethoxy-1H-benzimidazole |
InChI |
InChI=1S/C16H14ClN3O4S/c1-23-12-5-6-13(24-2)15-14(12)18-16(19-15)25-8-9-7-10(20(21)22)3-4-11(9)17/h3-7H,8H2,1-2H3,(H,18,19) |
InChI Key |
BQSVTCQEGCVWFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)SCC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{[(2-phenylhydrazinyl)carbonyl]oxy}propanimidoyl chloride](/img/structure/B11474451.png)
![2,2'-{[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]imino}diethanol](/img/structure/B11474460.png)
![7-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11474467.png)

![(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2,5-difluorobenzylidene)hydrazine](/img/structure/B11474478.png)
![N-{2-[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11474481.png)
![13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11474482.png)
![1,3-diamino-10-(3-nitrophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B11474498.png)
![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11474512.png)

![3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11474520.png)
![4-(4-methoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474525.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[2-(piperidin-1-yl)ethyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11474535.png)
![3-(3-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474542.png)
